Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable diketone, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield alcohols or amines .
Scientific Research Applications
Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development for various diseases.
Mechanism of Action
The mechanism of action of Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 2,7,7-Trimethyl-5-oxo-4-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Comparison: Compared to similar compounds, Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and functional groups.
Biological Activity
Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as "the compound" hereafter) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of the compound based on available literature.
Synthesis Overview
The synthesis of the compound typically involves multi-step organic reactions. A common method includes the condensation of 4-methoxybenzaldehyde with 2,7,7-trimethyl-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions. Catalysts such as p-toluenesulfonic acid are often employed to enhance yield and selectivity.
Antioxidant Activity
Research indicates that derivatives of the compound exhibit significant antioxidant properties. For instance, polyhydroquinoline derivatives synthesized using this compound demonstrated antioxidant activity ranging from 70% to 98% in DPPH radical scavenging assays . This suggests potential applications in developing immune-boosting drugs.
Antibacterial Activity
The antibacterial properties of the compound have been explored through various studies. For example:
- In vitro Studies : The compound and its derivatives were tested against Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. Certain derivatives exhibited notable growth inhibition against these microorganisms .
Compound Derivative | Antibacterial Activity Against E. coli | Antibacterial Activity Against B. subtilis |
---|---|---|
5r | Moderate | High |
5v | High | Moderate |
5i | No effect | No effect |
5o | No effect | No effect |
This data illustrates the varying degrees of antibacterial effectiveness among different derivatives of the compound.
The biological activity of the compound can be attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in bacterial metabolism or oxidative stress pathways.
- Receptor Modulation : It can also bind to receptors that mediate cellular responses to stress or infection.
The precise pathways are still under investigation but are crucial for understanding how these compounds can be utilized therapeutically.
Case Study 1: Antioxidant Properties
A study conducted on a series of polyhydroquinoline derivatives derived from the compound revealed their effectiveness in scavenging free radicals. The study used various concentrations and found a dose-dependent response in antioxidant activity .
Case Study 2: Antibacterial Efficacy
Another study focused on evaluating the antibacterial effects of synthesized derivatives against common pathogens. The results indicated that some derivatives had a higher efficacy compared to standard antibiotics, suggesting their potential as alternative antibacterial agents .
Properties
IUPAC Name |
benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-17-22(25(29)30-16-18-10-6-4-7-11-18)23(19-12-8-5-9-13-19)24-20(27-17)14-26(2,3)15-21(24)28/h4-13,23,27H,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEQESXVHYPGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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